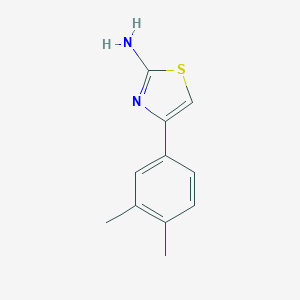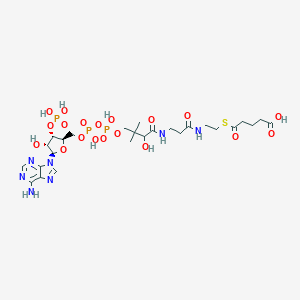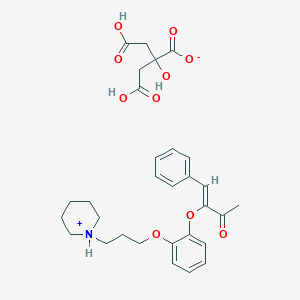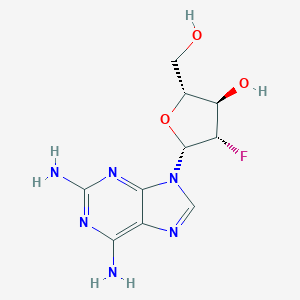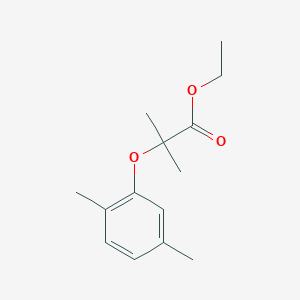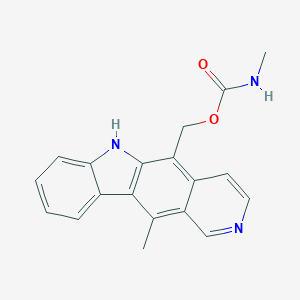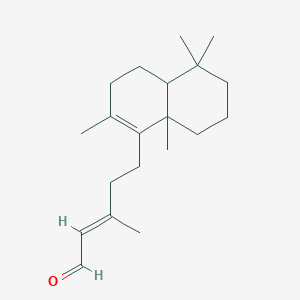
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine, also known as UDENYCA, is a synthetic compound that has been developed for scientific research applications. It is a thiol-modified ethylenediamine derivative that has been shown to have potential as a therapeutic agent for a variety of conditions.
Mechanism of Action
The mechanism of action of N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is not fully understood, but it is believed to be related to its thiol-modified structure. This compound is thought to act as a scavenger of reactive oxygen species (ROS) and to inhibit the activity of pro-inflammatory cytokines. It has also been shown to modulate the activity of certain enzymes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory activity, inhibition of cancer cell growth, and modulation of enzyme activity. It has also been shown to have a protective effect on the liver and kidneys in animal models, and to improve cognitive function in aged rats.
Advantages and Limitations for Lab Experiments
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit the growth of cancer cells in vitro. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis and purification.
Future Directions
There are several potential future directions for research on N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine, including its use as a therapeutic agent for cancer and other diseases, its potential as a neuroprotective agent, and its use in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine is synthesized through a multi-step process that involves the reaction of 11-Undecanoic acid with ethylenediamine, followed by the addition of 2-methyl-2-mercaptopropylamine. The resulting compound is purified through a series of chromatographic techniques to yield the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Scientific Research Applications
N-(11-Undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, inflammation, and oxidative stress. It has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. This compound has been shown to have anti-inflammatory and antioxidant properties, and has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
108736-69-2 |
|---|---|
Molecular Formula |
C21H44Cl2N2O3S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
11-[2-[(2-methyl-2-sulfanylpropanoyl)amino]ethyl-(2-methyl-2-sulfanylpropyl)amino]undecanoic acid;dihydrochloride |
InChI |
InChI=1S/C21H42N2O3S2.2ClH/c1-20(2,27)17-23(16-14-22-19(26)21(3,4)28)15-12-10-8-6-5-7-9-11-13-18(24)25;;/h27-28H,5-17H2,1-4H3,(H,22,26)(H,24,25);2*1H |
InChI Key |
FCCYYQWYTLCMRS-UHFFFAOYSA-N |
SMILES |
CC(C)(CN(CCCCCCCCCCC(=O)O)CCNC(=O)C(C)(C)S)S.Cl.Cl |
Canonical SMILES |
CC(C)(CN(CCCCCCCCCCC(=O)O)CCNC(=O)C(C)(C)S)S.Cl.Cl |
Other CAS RN |
108736-69-2 |
synonyms |
DADT-FA N-(11-undecanoic acid)-N,N'-bis(2-methyl-2-mercaptopropyl)ethylenediamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





